(2-Methoxyethyl)[1-(4-methoxyphenyl)ethyl]amine
Description
(2-Methoxyethyl)[1-(4-methoxyphenyl)ethyl]amine is a secondary amine characterized by a methoxyethyl group attached to a 4-methoxyphenylethyl backbone.
Properties
Molecular Formula |
C12H19NO2 |
|---|---|
Molecular Weight |
209.28 g/mol |
IUPAC Name |
N-(2-methoxyethyl)-1-(4-methoxyphenyl)ethanamine |
InChI |
InChI=1S/C12H19NO2/c1-10(13-8-9-14-2)11-4-6-12(15-3)7-5-11/h4-7,10,13H,8-9H2,1-3H3 |
InChI Key |
MXLZQVIPKPZWMR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)NCCOC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxyethyl)[1-(4-methoxyphenyl)ethyl]amine can be achieved through several methods. One common approach involves the alkylation of 4-methoxyphenethylamine with 2-methoxyethyl chloride under basic conditions . The reaction typically requires a solvent such as dichloromethane and a base like potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of (2-Methoxyethyl)[1-(4-methoxyphenyl)ethyl]amine may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2-Methoxyethyl)[1-(4-methoxyphenyl)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the ethyl chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride or potassium carbonate in the presence of suitable alkyl halides are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or secondary amines .
Scientific Research Applications
(2-Methoxyethyl)[1-(4-methoxyphenyl)ethyl]amine has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It is utilized in the production of polymers and other advanced materials
Mechanism of Action
The mechanism of action of (2-Methoxyethyl)[1-(4-methoxyphenyl)ethyl]amine involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist . The pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
- N-Ethyl-1-(4-methoxyphenyl)propan-2-amine (): Replaces the methoxyethyl group with an ethyl chain. The absence of the methoxy group reduces polarity, increasing lipophilicity (higher logP). This compound is synthesized via NaBH₄ reduction of a ketone intermediate, achieving moderate yields .
- 1-(4-Bromophenyl)ethylamine (): Substitutes the 4-methoxyphenyl group with a bromophenyl moiety.
- 1-(4-Methanesulfonylphenyl)ethylamine (): Features a sulfonyl group on the phenyl ring, introducing strong electron-withdrawing effects. This drastically increases polarity (logP ≈ 1.5 vs. ~2.5 for methoxy derivatives) and may enhance metabolic stability .
Variations in the Alkylamine Chain
- N-Benzyl-N-[1-(4-methoxyphenyl)ethyl]amine (): Incorporates a benzyl group instead of methoxyethyl. This compound is synthesized via NaBH₄ reduction of an imine with 91% yield .
- (4-Methoxybutyl)[1-(3-methylthiophen-2-yl)ethyl]amine (): Replaces the methoxyethyl chain with a longer methoxybutyl group and a thiophene ring. The extended chain increases molecular weight (MW = ~257 g/mol) and may improve membrane permeability .
Physicochemical and Pharmacokinetic Properties
Key Observations :
- Methoxy groups enhance water solubility compared to bromo or sulfonyl substituents.
- Bulkier substituents (e.g., benzyl) increase logP, favoring passive diffusion but may reduce aqueous solubility.
Biological Activity
(2-Methoxyethyl)[1-(4-methoxyphenyl)ethyl]amine is a secondary amine notable for its potential biological activities, particularly as a neurotransmitter modulator. Its unique structure, featuring a methoxyethyl group and a para-methoxyphenyl substituent, positions it as an interesting candidate for pharmacological research. This article aims to summarize the biological activity of this compound, supported by data tables and relevant case studies.
- Molecular Formula : C12H17NO2
- Molecular Weight : Approximately 223.30 g/mol
- Structural Characteristics : The compound contains both hydrophilic and lipophilic properties due to its ether and amine functionalities, enhancing its potential interaction with biological membranes.
Research indicates that (2-Methoxyethyl)[1-(4-methoxyphenyl)ethyl]amine interacts with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. These interactions suggest implications for mood regulation and cognitive functions. The compound's structural similarity to other biologically active amines implies it may exhibit psychoactive properties, although further pharmacological studies are necessary to elucidate its full effects on biological systems .
Neurotransmitter Modulation
The compound has been noted for its role in modulating neurotransmitter activity. Studies suggest that it may enhance serotonergic and dopaminergic signaling pathways, which could be beneficial in treating mood disorders.
| Activity | Description |
|---|---|
| Serotonin Interaction | Potential modulation of serotonin receptors |
| Dopamine Interaction | Possible enhancement of dopaminergic signaling |
Case Studies
A review of related compounds indicates that similar structures have been associated with various psychoactive effects. For instance, compounds like 25I-NBOMe have shown significant interactions with serotonin receptors leading to severe physiological effects . While (2-Methoxyethyl)[1-(4-methoxyphenyl)ethyl]amine has not been extensively studied in clinical settings, its structural analogs provide insights into potential outcomes.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| (2-Methoxyethyl)[1-(4-methoxyphenyl)ethyl]amine | Secondary amine with methoxy groups | Potential psychoactive effects |
| 4-Methoxyphenyl Ethylamine | Primary amine without methoxyethyl substitution | Simpler structure |
| N,N-Dimethyl-4-methoxyphenyl Ethylamine | Dimethylated nitrogen atom | Enhanced lipophilicity |
This comparison highlights how (2-Methoxyethyl)[1-(4-methoxyphenyl)ethyl]amine's unique combination of substituents may contribute to its distinct biological activities and chemical reactivity profiles .
Pharmacological Implications
Initial findings suggest that (2-Methoxyethyl)[1-(4-methoxyphenyl)ethyl]amine could have implications in treating conditions related to mood disorders due to its interaction with neurotransmitter systems. However, extensive pharmacokinetic and pharmacodynamic studies are warranted to establish a comprehensive understanding of its therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
